molecular formula C11H6Cl2FNO3 B13694203 Methyl 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylate

Methyl 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13694203
M. Wt: 290.07 g/mol
InChI Key: MZIFKFNQUSYZMM-UHFFFAOYSA-N
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Description

Methyl 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6-dichloro-3-fluorobenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization to yield the isoxazole ring. The final step involves esterification with methanol to produce the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The isoxazole ring can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with reagents like hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, leading to improved efficacy. The isoxazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(3-fluorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(2-chloro-6-fluorophenyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylate is unique due to the specific substitution pattern on the phenyl ring. The presence of two chlorine atoms and one fluorine atom can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique substitution pattern can lead to differences in its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H6Cl2FNO3

Molecular Weight

290.07 g/mol

IUPAC Name

methyl 5-(2,6-dichloro-3-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H6Cl2FNO3/c1-17-11(16)7-4-8(18-15-7)9-5(12)2-3-6(14)10(9)13/h2-4H,1H3

InChI Key

MZIFKFNQUSYZMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=C(C=CC(=C2Cl)F)Cl

Origin of Product

United States

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